molecular formula C17H15F2NO4 B4356290 METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE

METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE

Cat. No.: B4356290
M. Wt: 335.30 g/mol
InChI Key: DSMUFUBKHYPFMZ-UHFFFAOYSA-N
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Description

Methyl N-{2-[(2,4-difluorophenoxy)methyl]benzoyl}glycinate is an organic compound that features a benzoyl group linked to a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE typically involves the reaction of 2,4-difluorophenol with benzyl chloride to form 2,4-difluorophenylmethyl chloride. This intermediate is then reacted with methyl glycinate in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-[(2,4-difluorophenoxy)methyl]benzoyl}glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

Methyl N-{2-[(2,4-difluorophenoxy)methyl]benzoyl}glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate: Similar structure but lacks the glycine derivative.

    2-[(2,4-Difluorophenoxy)methyl]oxirane: Contains an oxirane ring instead of the benzoyl group.

Uniqueness

Methyl N-{2-[(2,4-difluorophenoxy)methyl]benzoyl}glycinate is unique due to its combination of a benzoyl group and a glycine derivative, which provides distinct chemical and biological properties. The presence of fluorine atoms further enhances its stability and reactivity .

Properties

IUPAC Name

methyl 2-[[2-[(2,4-difluorophenoxy)methyl]benzoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-23-16(21)9-20-17(22)13-5-3-2-4-11(13)10-24-15-7-6-12(18)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMUFUBKHYPFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE
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METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE
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METHYL 2-({2-[(2,4-DIFLUOROPHENOXY)METHYL]BENZOYL}AMINO)ACETATE

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